molecular formula C11H15NO2 B1241605 Formaldehyde;7-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 57447-93-5

Formaldehyde;7-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1241605
CAS No.: 57447-93-5
M. Wt: 193.24 g/mol
InChI Key: MRYUIQYINVCCKX-UHFFFAOYSA-N
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Description

Formaldehyde;7-methoxy-1,2,3,4-tetrahydroisoquinoline, also known as 1,2,3,4-tetrahydroisoquinoline, is a secondary amine with the chemical formula C9H11N. This compound is part of the isoquinoline alkaloids family and is widely distributed in nature. It has garnered significant attention due to its diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various isoquinoline and dihydroisoquinoline derivatives, which have significant pharmacological activities .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in neurotransmitter regulation and neuroprotection.

    Medicine: Investigated for its potential as an anti-cancer and anti-neurodegenerative agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It acts on neurotransmitter receptors and enzymes, modulating their activity and leading to neuroprotective effects. Additionally, it has been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, making it a potential therapeutic agent for cancer .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline is unique compared to other similar compounds due to its diverse biological activities and structural versatility. Similar compounds include:

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.

    1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits neurotoxic effects similar to those of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

    N-Methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its potential neurorestorative actions.

These compounds share the tetrahydroisoquinoline core but differ in their functional groups and biological activities, highlighting the uniqueness of 1,2,3,4-tetrahydroisoquinoline .

Properties

CAS No.

57447-93-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

formaldehyde;7-methoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H13NO.CH2O/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;1-2/h2-3,6,11H,4-5,7H2,1H3;1H2

InChI Key

MRYUIQYINVCCKX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(CCNC2)C=C1.C=O

Canonical SMILES

COC1=CC2=C(CCNC2)C=C1.C=O

Synonyms

poly-THIQ

Origin of Product

United States

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